molecular formula C12H15N5O9S2 B1663452 Tigemonam CAS No. 102507-71-1

Tigemonam

Cat. No.: B1663452
CAS No.: 102507-71-1
M. Wt: 437.4 g/mol
InChI Key: VAMSVIZLXJOLHZ-XUNMKLQISA-N
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Description

Tigemonam is a monobactam antibiotic known for its excellent activity against gram-negative bacteria. It is particularly effective against beta-lactamase-producing organisms, making it a valuable option in the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tigemonam involves the formation of a beta-lactam ring, which is a common feature of monobactam antibiotics. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Tigemonam undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often tested for enhanced efficacy and reduced resistance .

Scientific Research Applications

Tigemonam has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of beta-lactam antibiotics.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Investigated for its potential to treat infections caused by gram-negative bacteria, including those resistant to other antibiotics.

    Industry: Used in the development of new formulations and delivery methods for antibiotics

Mechanism of Action

Tigemonam exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tigemonam

This compound is unique due to its high efficacy against beta-lactamase-producing gram-negative bacteria. Its oral bioavailability and stability make it a valuable option for treating infections that are resistant to other antibiotics .

Properties

CAS No.

102507-71-1

Molecular Formula

C12H15N5O9S2

Molecular Weight

437.4 g/mol

IUPAC Name

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid

InChI

InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7+/t8-/m1/s1

InChI Key

VAMSVIZLXJOLHZ-XUNMKLQISA-N

SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C

Isomeric SMILES

CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N/OCC(=O)O)/C2=CSC(=N2)N)C

Canonical SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C

Synonyms

SQ 30836
SQ-30836
tigemonam

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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